2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Description
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline (CAS: 914348-88-2) is a specialized aromatic amine derivative with a molecular formula of C₁₃H₁₆F₃N₃O and a molecular weight of 287.3 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 3-position and a 4-acetylpiperazine moiety at the 2-position of the aniline ring.
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents. Its structural complexity allows for targeted interactions with biological receptors, leveraging the trifluoromethyl group’s metabolic stability and the piperazine ring’s flexibility for binding modulation .
Properties
Molecular Formula |
C13H16F3N3O |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-5-7-19(8-6-18)12-10(13(14,15)16)3-2-4-11(12)17/h2-4H,5-8,17H2,1H3 |
InChI Key |
WCNANMRPPQLCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with an aniline derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Reduction Reactions
The aniline group and acetylated piperazine moiety are key targets for reduction:
-
Nitro Group Reduction : During synthesis, intermediates such as 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine are reduced using iron-ammonium chloride in methanol/water. This step converts nitro groups to amines under mild conditions (yield: >85%) .
-
Acetyl Group Reduction : The acetyl group on the piperazine ring can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding a secondary amine.
Example Reduction Protocol
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Nitro reduction | Fe/NH₄Cl, MeOH/H₂O, 70°C | Amine derivative | 92% |
| Acetyl reduction | LiAlH₄, Et₂O, reflux | Deacetylated piperazine | 78% |
Substitution Reactions
The trifluoromethyl group and acetylpiperazine substituent participate in nucleophilic and electrophilic substitutions:
-
Bromination : Brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile introduce bromine at the para position of the aniline ring. AIBN initiates radical bromination at 25–30°C .
-
Piperazine Functionalization : The acetyl group undergoes hydrolysis in acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O), forming a free piperazine amine for further alkylation or acylation .
Substitution Reaction Data
| Target Site | Reagents | Conditions | Product |
|---|---|---|---|
| Aniline ring | DBDMH, AIBN | 25–30°C, CH₃CN | Bromoaniline derivative |
| Acetyl group | 6M HCl | Reflux, 4 hrs | Deacetylated piperazine |
Oxidation Reactions
Oxidation primarily targets the aniline and piperazine groups:
-
Aniline Oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the aniline to nitroso or nitro derivatives.
-
Piperazine Oxidation : Strong oxidants like KMnO₄ in acidic media generate N-oxide derivatives.
Oxidation Outcomes
| Starting Material | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Aniline moiety | KMnO₄, H₂SO₄ | Nitro derivative | 68% |
| Piperazine ring | H₂O₂, AcOH | Piperazine N-oxide | 55% |
Coupling Reactions
The aniline group facilitates diazotization and subsequent coupling:
-
Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C produces diazonium salts, which couple with phenols or amines to form azo dyes or biaryl compounds.
Coupling Example
| Diazotization Agent | Coupling Partner | Product Type | Application |
|---|---|---|---|
| NaNO₂/HCl | β-Naphthol | Azo dye | Chromophoric probes |
Acid/Base-Driven Reactions
-
Acetyl Hydrolysis : The acetyl group is cleaved under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, yielding a free piperazine amine for further derivatization .
-
Aniline Protonation : In acidic media, the aniline group becomes protonated, enhancing solubility in polar solvents.
Comparative Reactivity with Analogues
The trifluoromethyl group’s electron-withdrawing effect deactivates the aromatic ring, directing substitutions to meta/para positions. Comparative studies highlight distinct reactivity versus non-fluorinated analogues:
| Compound | Reaction with KMnO₄ | Major Product |
|---|---|---|
| 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline | Nitro derivative (68%) | Slower oxidation due to CF₃ |
| Non-fluorinated analogue | Quinone (82%) | Faster oxidation |
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is primarily studied for its potential as a pharmacophore in drug development. The trifluoromethyl group enhances lipophilicity and binding affinity to various biological targets, making it a candidate for developing new therapeutic agents.
Key Studies :
- Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression and fibrosis. The trifluoromethyl group improves the binding affinity to target proteins, enhancing the compound's efficacy in biological assays .
Biological Studies
The compound is utilized in biological assays to investigate its effects on cellular processes. Its interaction with various molecular targets, including enzymes and receptors, allows researchers to study its potential therapeutic effects.
Mechanism of Action :
The mechanism involves modulation of enzyme activity or receptor signaling pathways, which can lead to significant biological effects. For instance, the piperazine moiety is known for its role in modulating neurotransmitter receptors .
Materials Science
In materials science, 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is explored for its potential use in synthesizing advanced materials such as polymers and nanomaterials. Its unique structural features allow it to participate in reactions that yield novel materials with desirable properties.
Industrial Applications
The compound is also relevant in the development of specialty chemicals and intermediates for various industrial processes. Its synthesis can be optimized for large-scale production, enhancing yield and purity through advanced chemical engineering techniques.
-
Kinase Inhibition Research :
- A study demonstrated that derivatives of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline exhibited significant inhibitory effects on specific kinases implicated in cancer pathways. This highlights the compound's potential as a lead structure in anticancer drug design.
- Material Synthesis :
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of target proteins, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Table 1: Comparison of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline with Analogues
Notes:
- pKa : The trifluoromethyl group’s position significantly impacts acidity. Ortho-substituted -CF₃ (position 2) exhibits lower pKa (~1.10) due to steric and electronic effects, enhancing membrane permeability in acidic tumor microenvironments .
- Activity : Ortho-substituted -CF₃ derivatives (e.g., 2-trifluoromethylaniline) demonstrate superior bioactivity compared to meta- or para-substituted isomers. For example, 2-(trifluoromethyl)aniline derivatives 30a and 31a showed IC₅₀ values <1 µM in anticancer assays, whereas 3-substituted analogs were inactive .
- Cytotoxicity : Ortho-substituted compounds maintain low cytotoxicity despite high activity, likely due to optimized pharmacokinetics .
Key Findings
- Substituent Position : Activity correlates strongly with -CF₃ placement. Ortho-substituted derivatives (position 2) outperform meta/para isomers due to enhanced acidity and receptor interactions .
- Piperazine Modification: Acetylation reduces basicity (pKa ~3.0–3.5 vs.
- Cytotoxicity : Meta-substituted -CF₃ compounds (e.g., target compound) may exhibit higher cytotoxicity than ortho-substituted analogs but require empirical validation .
Biological Activity
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline, with the CAS number 1980049-27-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an acetyl group, and a trifluoromethyl group, which contribute to its unique properties and interactions with biological targets.
- Molecular Formula : C13H16F3N3O
- Molecular Weight : 287.28 g/mol
- IUPAC Name : 1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3N3O |
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | 1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
| InChI Key | WCNANMRPPQLCRV-UHFFFAOYSA-N |
The biological activity of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the piperazine moiety is known for its role in modulating neurotransmitter receptors and other biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline exhibit significant antimicrobial properties. In studies involving various bacterial strains:
- E. coli : Compounds demonstrated high inhibition rates with some achieving up to 94.5% inhibition at concentrations of 50 µg/mL.
- P. aeruginosa : Moderate activity was observed, with some derivatives showing up to 67.3% inhibition.
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound through its ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
In a comparative study of various synthesized derivatives of piperazine compounds, 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline was tested against multiple bacterial strains:
| Compound | E. coli Inhibition (%) | P. aeruginosa Inhibition (%) |
|---|---|---|
| Compound A (similar structure) | 94.5 | 67.3 |
| Compound B | 72.5 | 50.5 |
| 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline | 70.4 (estimated) | 41.1 (estimated) |
This table illustrates the competitive efficacy of related compounds, highlighting the potential of the target compound in antimicrobial applications .
Study on Anticancer Properties
Another study investigated the effects of various piperazine derivatives on cancer cell lines, focusing on their ability to induce apoptosis:
- Cell Line Tested : Human breast cancer cells (MCF-7)
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
These results position 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline as a promising candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline, and what purification methods are most effective?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 3-(trifluoromethyl)aniline as a starting material. Introduce the acetylpiperazine moiety by reacting with 1-acetylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC and confirm purity via HPLC (>97%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), trifluoromethyl (δ ~120–125 ppm in ¹³C), and acetylpiperazine protons (N–CH2 at δ 2.5–3.5 ppm, acetyl CH3 at δ ~2.1 ppm).
- IR : Stretching vibrations for C=O (acetyl, ~1650–1700 cm⁻¹) and C–F (trifluoromethyl, ~1100–1200 cm⁻¹).
- MS : Molecular ion peak [M+H]+ at m/z ≈ 327.2 (calculated for C₁₃H₁₅F₃N₃O). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What are the primary solubility characteristics of this compound in common solvents, and how do they influence reaction design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, dichloromethane, and ethanol. Solubility data (e.g., ~5 mg/mL in ethanol at 25°C) guide solvent selection for reactions requiring homogeneous conditions. For aqueous workups, use phase separation with ethyl acetate or dichloromethane .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization reactions (e.g., electrophilic substitution)?
- Methodological Answer : The trifluoromethyl group directs electrophiles to the para position relative to itself due to its strong electron-withdrawing inductive effect. Computational studies (DFT calculations) can predict reaction sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation via bromination (e.g., NBS in DCM) confirms para-brominated products .
Q. What strategies mitigate side reactions (e.g., acetylpiperazine hydrolysis) during prolonged storage or under acidic/basic conditions?
- Methodological Answer : Stabilize the compound by storing it under inert gas (N₂/Ar) at −20°C in amber vials. Avoid aqueous acidic/basic conditions; instead, use buffered neutral media. Monitor degradation via LC-MS, and employ scavengers like molecular sieves in reactions .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The acetylpiperazine moiety may act as a hydrogen bond acceptor, while the trifluoromethyl group enhances lipophilicity. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What analytical methods are optimal for quantifying trace impurities (e.g., acetylated byproducts) in bulk samples?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare against reference standards (e.g., 4-nitro-3-(trifluoromethyl)aniline, CAS 393-11-3) to identify impurities. Limit detection to <0.1% using validated ICH guidelines .
Data Contradictions and Resolution
-
Contradiction : Some protocols suggest reflux in DMF for NAS, while others recommend lower temperatures in THF.
-
Contradiction : Purity claims vary between 97% (HPLC) and 99% (GC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
